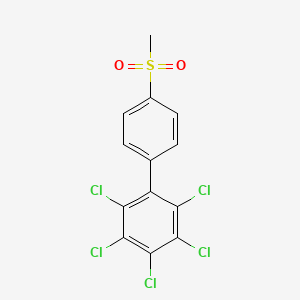
2,3,4,5,6-Pentachloro-4'-(methanesulfonyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentachloro-4’-(methanesulfonyl)-1,1’-biphenyl is a chlorinated biphenyl compound with a methanesulfonyl group attached to one of the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentachloro-4’-(methanesulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of a methanesulfonyl group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions would be essential to maintain product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6-Pentachloro-4’-(methanesulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated positions on the biphenyl rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of methoxy-substituted biphenyls.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentachloro-4’-(methanesulfonyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chlorinated biphenyls.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-Pentachloro-4’-(methanesulfonyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,6-Pentachlorobiphenyl: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
4’-Methanesulfonylbiphenyl: Lacks the chlorination, resulting in different chemical and biological properties.
Uniqueness
2,3,4,5,6-Pentachloro-4’-(methanesulfonyl)-1,1’-biphenyl is unique due to the combination of extensive chlorination and the presence of a methanesulfonyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
67412-63-9 |
|---|---|
Molekularformel |
C13H7Cl5O2S |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-(4-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)7-4-2-6(3-5-7)8-9(14)11(16)13(18)12(17)10(8)15/h2-5H,1H3 |
InChI-Schlüssel |
NSWGJMCGJSUBEI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



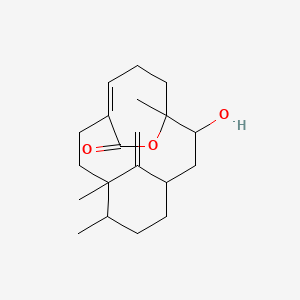

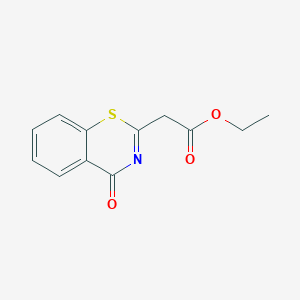
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)

![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)
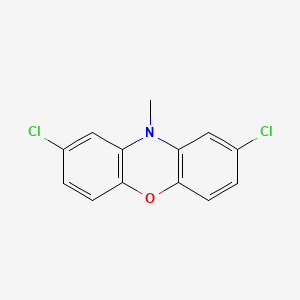

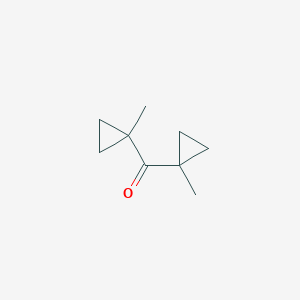
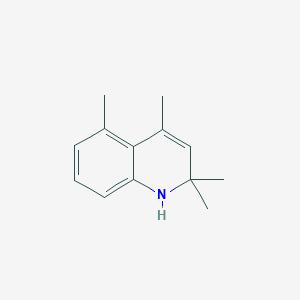
oxidanium tetrafluoroborate](/img/structure/B14474672.png)

![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)
